Methyl 2-amino-1,3-benzoxazole-5-carboxylate
Description
Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a heterocyclic compound featuring a benzoxazole core fused with a benzene ring. The molecule contains an amino group at position 2 and a methyl ester at position 5. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-13-8(12)5-2-3-7-6(4-5)11-9(10)14-7/h2-4H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHSCLRSDPFRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480522 | |
| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56388-02-4 | |
| Record name | Methyl 2-amino-1,3-benzoxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Initial Nitration of 4-Carbomethoxy Phenol
The synthesis begins with the nitration of 4-carbomethoxy phenol. In a representative procedure, 100 g of 4-carbomethoxy phenol is treated with a mixture of acetic acid (1.86 volumes) and acetic anhydride, followed by the addition of 246 g aluminum nitrate under nitric acid catalysis. This step generates 4-carbomethoxy-2-nitro phenol, which is recrystallized in methanol to achieve 85–90% purity. The nitration regioselectivity at the ortho position is critical for subsequent steps, as para-substitution would hinder cyclization.
Reduction to 4-Carbomethoxy-2-Amino Phenol
The nitro intermediate is reduced using sodium dithionite in 50% methanol. A 24 g sample of 4-carbomethoxy-2-nitro phenol dissolved in 620 mL methanol reacts with sodium dithionite under vigorous stirring, yielding 4-carbomethoxy-2-amino phenol after benzene washing and drying. This reduction step achieves near-quantitative conversion, with spectral confirmation via FT-IR (N–H stretch at 3350–3450 cm⁻¹) and ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons).
Cyclization with Cyanogen Bromide
The final cyclization involves treating 4-carbomethoxy-2-amino phenol with cyanogen bromide. In a 520 mL methanol solution, 24 g of the amino phenol reacts with 80 g cyanogen bromide at room temperature, forming methyl 2-amino-1,3-benzoxazole-5-carboxylate as a white crystalline solid. The product is isolated in 70% yield (melting point: 238°C) and characterized by ¹H-NMR (δ 3.9 ppm for the methyl ester) and mass spectrometry (m/z 208.1 [M+H]⁺).
Table 1: Key Parameters for Nitration-Reduction-Cyclization Method
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃, Al(NO₃)₃ | 0–5°C, 2 h | 85–90 |
| Reduction | Na₂S₂O₄ | RT, 1 h | 95 |
| Cyclization | CNBr | RT, 3 h | 70 |
Acid-Catalyzed Condensation and Salt Formation
Synthesis of Salts via Acid-Base Reactions
This compound undergoes salt formation with organic and inorganic acids to enhance solubility. For example, 2 g of the compound dissolved in isopropyl alcohol reacts with methanesulfonic acid, oxalic acid, or hydrochloric acid under reflux (82–85°C). The salts precipitate upon cooling and are isolated in 75–85% yields.
Table 2: Physical Data for Representative Salts
| Salt Derivative | Acid Used | Melting Point (°C) |
|---|---|---|
| Mesylate (A1) | CH₃SO₃H | 245–247 |
| Hydrochloride (A4) | HCl | 260–262 |
| Tartrate (A11) | C₄H₆O₆ | 233–235 |
Amide Derivatives via Acyl Chloride Reactions
Reaction with acyl chlorides (e.g., benzoyl chloride, methanesulfonyl chloride) in toluene at 105–110°C produces amide derivatives. These reactions require thionyl chloride as a catalyst, with yields ranging from 65% to 78%. For instance, methyl 2-benzamido benzoxazole-5-carboxylate (B1) exhibits a melting point of 198°C and IR absorption at 1711 cm⁻¹ (C=O stretch).
Microwave-Assisted Synthesis for Schiff Base Derivatives
Optimization of Microwave Conditions
A microwave-assisted method condenses this compound with aromatic aldehydes to form Schiff bases. In a typical procedure, 0.01 mol of the amine reacts with 0.015 mol aldehyde in absolute ethanol under 480 W irradiation for 5 minutes. This approach reduces reaction times from hours to minutes, achieving yields of 80–90%.
Table 3: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Time | 6–8 h | 5 min |
| Yield (%) | 65–75 | 80–90 |
| Purity | 85–90% | 95–98% |
Spectroscopic Characterization and Validation
Infrared Spectroscopy
The parent compound shows characteristic IR bands at 1711 cm⁻¹ (ester C=O), 1589 cm⁻¹ (C=C aromatic), and 1225 cm⁻¹ (C–N stretch). Salt derivatives exhibit shifted carbonyl stretches (e.g., 1753 cm⁻¹ for hydrochloride).
Nuclear Magnetic Resonance
¹H-NMR spectra confirm the structure:
Mass Spectrometry
The molecular ion peak at m/z 208.1 ([M+H]⁺) aligns with the theoretical molecular weight (207.18 g/mol). Fragmentation patterns include loss of COOCH₃ (m/z 165) and subsequent ring cleavage.
Critical Analysis of Methodologies
Yield and Scalability Considerations
The nitration-reduction-cyclization method offers moderate scalability but requires stringent temperature control during nitration. Microwave-assisted synthesis, while efficient, demands specialized equipment. Salt formations improve solubility but add purification steps.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1,3-benzoxazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Methyl 2-amino-1,3-benzoxazole-5-carboxylate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi by interfering with their cell wall synthesis. This makes it a candidate for developing new antibiotics, particularly in the face of rising antibiotic resistance .
Anticancer Research
The compound has been investigated for its anticancer properties, especially against colorectal carcinoma cell lines. Studies indicate that it induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation. For example, cytotoxic activity was significantly elevated when the compound was modified with an acetic acid group at the fifth position of the benzoxazole moiety .
Medicinal Chemistry
This compound serves as a versatile scaffold for synthesizing various biologically active compounds. Its derivatives have been explored for:
- 5-HT3 Modulation : Certain derivatives are being studied as potential treatments for chemotherapy-induced nausea and vomiting (CINV) and diarrhea-predominant irritable bowel syndrome (IBS-D) due to their ability to inhibit serotonin receptors .
- Cytotoxic Activity : Various studies have demonstrated that modifications of the benzoxazole structure can enhance its cytotoxic effects against different cancer cell lines, making it a valuable component in anticancer drug development .
Material Science Applications
In addition to its biological applications, this compound is also being explored in materials science for its electronic and optical properties. The unique structure allows it to be integrated into polymer matrices or used as a precursor for advanced materials with specific functionalities.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Antimicrobial | Antibiotic development | Effective against various bacterial strains |
| Anticancer | Cytotoxic agent | Induces apoptosis in colorectal carcinoma cells |
| Medicinal Chemistry | 5-HT3 receptor modulation | Potential treatment for CINV and IBS-D |
| Material Science | Electronic/optical materials | Enhances properties when integrated into polymers |
Case Study 1: Antimicrobial Efficacy
A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anticancer Activity
Research published in ACS Publications highlighted the anticancer effects of modified benzoxazole derivatives on human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116). The study reported enhanced cytotoxicity correlated with specific structural modifications of the benzoxazole ring .
Mechanism of Action
The mechanism of action of methyl 2-amino-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer activity is linked to the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial membrane potential .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl 2-amino-1,3-benzoxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is a member of the benzoxazole family, characterized by a bicyclic structure that enhances its interaction with biological targets. Its molecular formula is , and it features both an amino group and a carboxylate group, which contribute to its reactivity and potential pharmacological applications.
The compound exhibits a variety of mechanisms through which it exerts its biological effects:
- Antimicrobial Activity : It interacts with cellular components of bacteria and fungi, disrupting their metabolic functions.
- Anticancer Effects : It has been shown to induce apoptosis in various cancer cell lines by affecting cell cycle regulation and promoting oxidative stress.
- Anti-inflammatory Properties : The compound inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory mediators.
Antimicrobial Activity
Research indicates that this compound has notable antimicrobial properties. A study screened various derivatives against common bacterial strains such as Escherichia coli and Bacillus subtilis, with some compounds demonstrating significant inhibitory effects (Table 1).
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 1 | E. coli | 32 |
| 2 | B. subtilis | 16 |
| 3 | Pichia pastoris | 64 |
Anticancer Activity
The compound has shown promising results in anticancer research. Various studies have reported its cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers. The mechanism involves the induction of apoptosis and cell cycle arrest.
Study on Anticonvulsant Activity
A recent study synthesized novel derivatives from this compound and evaluated their anticonvulsant properties using maximal electroshock seizure (MES) tests. Compounds with higher lipophilicity demonstrated better anticonvulsant activity without significant motor impairment in animal models .
Research on Inhibition of Sphingosine-1-phosphate Release
Another study highlighted the role of benzoxazole derivatives as inhibitors of Sphingosine-1-phosphate (S1P) release, suggesting potential therapeutic applications in treating conditions like multiple sclerosis. The compound SLB1122168 exhibited an IC50 of , indicating strong inhibitory activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-amino-1,3-benzoxazole-5-carboxylate, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acid esters. For example, refluxing methyl 3-amino-4-hydroxybenzoate with a halogenated nitrobenzoic acid in ethanol for 15–20 hours yields the benzoxazole core. Post-reaction, the product is precipitated in ice water and recrystallized from ethanol .
- Key Considerations : Catalysts like nano-ZnO or mesoporous titania-alumina mixed oxides (MTAMO) improve cyclization efficiency. Solvent choice (e.g., DMF vs. ethanol) and stoichiometric ratios of reagents significantly affect purity and yield .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?
- Methodology :
- NMR : H and C NMR confirm the benzoxazole ring and ester/amino substituents. Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methyl ester group resonates near δ 3.9 ppm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 223.0746 for CHNO) .
- FT-IR : Stretching vibrations for C=O (ester, ~1700 cm) and N-H (amine, ~3350 cm) confirm functional groups .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility tests under varying pH and temperature conditions (e.g., 25°C vs. 60°C) guide solvent selection for reactions or biological assays .
Advanced Research Questions
Q. How do electron-withdrawing/donating substituents on the benzoxazole ring affect reactivity in cross-coupling reactions?
- Methodology : Substituent effects are studied using computational tools (DFT calculations) and experimental kinetics. For example, introducing a nitro group at the 4-position increases electrophilicity, facilitating Suzuki-Miyaura coupling with aryl boronic acids. Contrastingly, amino groups enhance nucleophilic aromatic substitution but may require protection during synthesis .
- Data Contradiction : Methyl groups at the 2-position (as in 2-methyl derivatives) may sterically hinder coupling reactions, conflicting with theoretical predictions of enhanced stability. Empirical optimization of catalysts (e.g., Pd(PPh)) and bases (KCO vs. CsCO) resolves such discrepancies .
Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?
- Methodology : Stability studies involve HPLC monitoring of degradation products under controlled pH (1–14). The ester group hydrolyzes rapidly in basic conditions (pH >10), forming the carboxylic acid derivative. In acidic conditions (pH <3), protonation of the amino group stabilizes the benzoxazole ring, reducing degradation .
- Advanced Analysis : Thermodynamic parameters (ΔH, ΔS) derived from Arrhenius plots quantify activation energy for hydrolysis, guiding storage conditions (e.g., dry, inert atmosphere at 4°C) .
Q. How does this compound interact with biological targets, and what assays validate its bioactivity?
- Methodology :
- Enzyme Inhibition : Molecular docking (AutoDock Vina) predicts binding to kinase active sites. Experimental validation uses fluorescence quenching assays with tryptophan residues in target proteins .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against S. aureus and E. coli (0.5–128 µg/mL) correlate with substituent electronic profiles. Synergy studies with β-lactam antibiotics identify combinatorial effects .
- Contradiction : Discrepancies between in silico binding scores and experimental IC values may arise from solvation effects or protein flexibility, necessitating molecular dynamics simulations for resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
